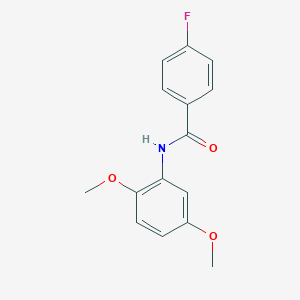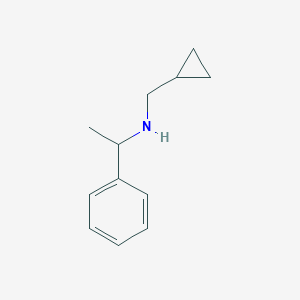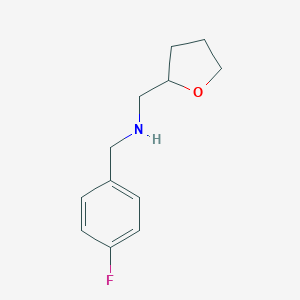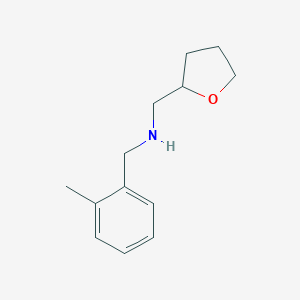![molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6](/img/structure/B185621.png)
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione, also known as Isatin-Schiff base, is a biologically active compound that has been studied for its potential applications in various fields of science. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral properties.
Applications De Recherche Scientifique
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been widely studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to possess anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess anti-microbial and anti-viral properties, making it a potential candidate for the development of new antibiotics and anti-viral drugs.
Mécanisme D'action
The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base has been found to possess a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models of rheumatoid arthritis. It has also been found to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base. One direction is the development of new derivatives of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base with improved solubility and bioavailability. Another direction is the study of the mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base in more detail, which could lead to the identification of new drug targets. Finally, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base could be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base is a biologically active compound that has been studied for its potential applications in various fields of science. It possesses anti-cancer, anti-inflammatory, anti-microbial, and anti-viral properties, making it a potential candidate for the development of new drugs. While there are limitations to its use in certain experimental settings, there are several future directions for its study that could lead to the development of new treatments for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dionef base can be achieved through the condensation reaction between isatin and various amines. The reaction is typically carried out in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The product is obtained as a yellow crystalline solid and can be purified through recrystallization.
Propriétés
| 72677-30-6 | |
Formule moléculaire |
C16H9N3O3 |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-[(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20) |
Clé InChI |
PKBGCTPSZGZZRK-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)








![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

